molecular formula C22H23FN4O2 B6025697 3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

Cat. No. B6025697
M. Wt: 394.4 g/mol
InChI Key: XBJYXKDMFOTZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It is a piperidine-based compound that contains a triazole ring and a benzyl group. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in cell growth and survival. It may also act by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, the compound also has limitations. It is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research involving 3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine. One direction is to further study its potential use in cancer treatment and to develop more effective cancer therapies based on the compound. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine has been achieved using various methods. One method involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. Another method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Both methods have been successful in synthesizing the compound with high yields.

Scientific Research Applications

The compound has shown potential applications in scientific research. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, the compound has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]triazol-4-yl]-(3-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-20-11-5-4-9-18(20)13-27-15-21(24-25-27)22(28)26-12-6-10-19(14-26)29-16-17-7-2-1-3-8-17/h1-5,7-9,11,15,19H,6,10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYXKDMFOTZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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